tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCFIJFQUMHJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568673 | |
| Record name | tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125290-87-1 | |
| Record name | tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Boc Protection
The tert-butyl carbamate group is typically introduced by reacting the amine precursor (3-methylpyrrolidin-3-yl)methylamine with di-tert-butyl dicarbonate (Boc2O) or related reagents under basic conditions. Triethylamine is commonly used as a base to neutralize the acid byproducts and facilitate the reaction.
- Typical conditions: Reaction in ethanol or dichloromethane at room temperature or slightly elevated temperatures (up to 80 °C).
- Reaction time: Several hours to overnight.
- Purification: Silica gel chromatography or recrystallization.
Hydrogenation for Amine Reduction
In some synthetic sequences, hydrogenation is employed to reduce intermediate compounds to the desired amine form before carbamate protection. This is often done using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.
- Catalyst: 5-10% Pd/C.
- Solvent: Ethanol or methanol.
- Pressure: 1-3 atm hydrogen.
- Temperature: Room temperature to 50 °C.
- Duration: 2 to 44 hours depending on substrate and scale.
Use of Thionyl Chloride for Acid Chloride Formation
In advanced synthetic steps, thionyl chloride (SOCl2) is used to convert carboxylic acid intermediates into acid chlorides, which then react with the amine to form carbamate derivatives.
- Reagents: SOCl2, triethylamine.
- Solvent: Dichloromethane or ethanol.
- Temperature: Room temperature to reflux.
- Yield: Variable, often moderate to good (e.g., 30-60%).
Representative Experimental Data and Yields
| Step | Reaction Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Carbamate formation | Ethanol, triethylamine, 80 °C, overnight | (3-methylpyrrolidin-3-yl)methylamine + Boc2O | 60-70% | Purified by silica gel chromatography |
| Hydrogenation | Ethanol, 5% Pd/C, 50 psi H2, 18-44 h | Carbamate intermediate | 62% | Catalyst filtered off, product isolated as pale yellow oil |
| Acid chloride formation | SOCl2, triethylamine, DCM, room temp | Carboxylic acid intermediate | 30% | Brown oil product, requires further purification |
Mechanistic Insights and Reaction Analysis
- Carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of Boc2O, forming the carbamate linkage.
- Hydrogenation reduces any unsaturated or protecting groups, ensuring the amine is in the correct oxidation state for subsequent reactions.
- Acid chloride formation activates the carboxylic acid for nucleophilic substitution by the amine, facilitating carbamate bond formation.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Boc Protection (Carbamate formation) | Boc2O, triethylamine | Ethanol, 80 °C, overnight | 60-70% | Mild conditions, straightforward | Requires purification |
| Catalytic Hydrogenation | Pd/C, H2 gas | Ethanol or methanol, RT to 50 °C, 2-44 h | ~62% | Efficient reduction, clean reaction | Long reaction time |
| Acid Chloride Formation | SOCl2, triethylamine | DCM, RT | ~30% | Activates acid for coupling | Lower yield, requires careful handling |
Research Findings and Applications
- The compound is primarily used as a building block in medicinal chemistry for synthesizing more complex molecules.
- Its carbamate group provides stability and protection during multi-step syntheses.
- The 3-methylpyrrolidine moiety is significant for biological activity in drug design.
- Research articles emphasize the importance of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents like THF or DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Organic Synthesis
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate serves as a building block in organic synthesis. Its structure allows for the introduction of functional groups through various chemical reactions, making it valuable for synthesizing more complex molecules.
Biochemical Studies
The compound is employed in the study of enzyme mechanisms and biochemical assays. Its ability to act as a substrate enables researchers to investigate the kinetics and mechanisms of enzymatic reactions, particularly those involving carbamates.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a pharmacological tool . The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems, indicating its potential use in developing treatments for neurological disorders.
Neuroprotective Effects
In one study, derivatives of this compound were tested for neuroprotective properties against neuronal damage in animal models. Results indicated that certain derivatives could prevent hypoxia-induced neuronal death, suggesting a protective role in ischemic conditions.
Enzyme Inhibition Studies
Another area of research focused on the enzyme inhibition properties of this compound. Specific derivatives exhibited high selectivity for nitric oxide synthase (nNOS), which is relevant for conditions involving oxidative stress. This selectivity is crucial for developing targeted therapies without affecting other physiological processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved typically include binding to the active site of the enzyme, leading to changes in enzyme activity. This interaction can result in the modulation of various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Key Observations :
Heterocycle Replacement: Pyrrolidine vs. Piperidine
Comparison :
Aromatic and Heteroaromatic Modifications
Comparison :
Functional Group Additions and Modifications
Biological Activity
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate, also known as (S)-tert-butyl (3-methylpyrrolidin-3-yl)carbamate, is a chemical compound with significant biological activity. This compound is characterized by its unique structure that incorporates a pyrrolidine ring, which is known for its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
The molecular formula of this compound is C10H20N2O2, with a molecular weight of 200.28 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| Melting Point | 90-91 °C |
| IUPAC Name | tert-butyl N-[(3S,5R)-5-methylpyrrolidin-3-yl]carbamate |
| PubChem CID | 45091949 |
Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. The presence of the pyrrolidine ring suggests potential activity as a central nervous system (CNS) agent, possibly influencing pathways related to cognition and mood.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that compounds similar to this compound exhibit anxiolytic and antidepressant effects. These effects may be mediated through serotonin and norepinephrine pathways.
- Neuroprotective Properties : Some analogs have shown promise in protecting neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease prevention.
- Antinociceptive Effects : There is evidence suggesting that this compound may possess pain-relieving properties, which could be beneficial in managing chronic pain conditions.
Study 1: Anxiolytic Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses yield greater anxiolytic effects.
Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death compared to control groups. This protective effect was attributed to the compound's ability to enhance antioxidant enzyme activity.
Safety and Toxicology
While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate moderate toxicity levels, with specific attention needed for potential hepatotoxicity at high dosages.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >500 mg/kg |
| Hepatotoxicity | Moderate at high doses |
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate?
The compound is typically synthesized via carbamate protection strategies using tert-butoxycarbonyl (Boc) groups. A key step involves coupling a pyrrolidine derivative with Boc-anhydride in the presence of catalysts like DMAP and triethylamine in dichloromethane at controlled temperatures (0–20°C) to optimize yield . For sterically hindered intermediates, slow addition of reagents and inert atmosphere conditions are recommended to minimize side reactions .
Q. How is the stereochemistry of this compound characterized?
Stereochemical analysis relies on X-ray crystallography for definitive confirmation of absolute configuration . Complementary techniques include chiral HPLC for enantiomeric excess determination and advanced NMR methods (e.g., NOESY) to assess spatial proximity of substituents .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm backbone structure and substituent integration .
- IR Spectroscopy : Identification of carbamate C=O stretches (~1680–1720 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Discrepancies in NMR shifts (e.g., pyrrolidine ring protons) may arise from solvent polarity or dynamic rotational effects. Cross-validation with X-ray crystallography is critical to resolve ambiguities . For complex cases, 2D NMR techniques (COSY, HSQC) and variable-temperature NMR can elucidate conformational dynamics .
Q. What experimental design strategies optimize the yield of this carbamate in multi-step syntheses?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) to identify optimal conditions .
- Flow Chemistry : Continuous-flow systems improve reproducibility and scalability for sensitive intermediates .
- In Situ Monitoring : Real-time IR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. How does the methyl group on the pyrrolidine ring influence the compound’s reactivity?
The 3-methyl substituent introduces steric hindrance, slowing nucleophilic attacks at the adjacent nitrogen. Computational studies (DFT) suggest electronic effects from the methyl group slightly increase the carbamate’s electrophilicity, impacting coupling reactions . Comparative studies with non-methylated analogs show reduced reaction rates but improved selectivity in Boc-deprotection steps .
Q. What methodologies address low yields in coupling reactions involving this carbamate?
Low yields often stem from competing side reactions (e.g., carbamate cleavage). Strategies include:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes, such as proteases or kinases. QSAR models correlate structural features (e.g., methyl group position) with biological activity, enabling rational modifications . MD simulations further assess stability in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
